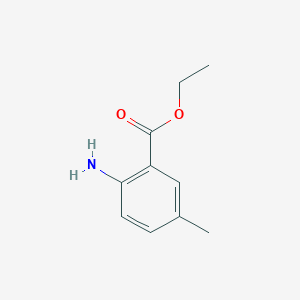

Ethyl 2-amino-5-methylbenzoate

説明

Contextualization within Aminobenzoate Chemical Space

The term "aminobenzoate" refers to a broad class of chemical compounds derived from benzoic acid that feature an amino group attached to the benzene (B151609) ring. nih.gov The position of the amino group and the nature of the ester group, along with other substituents on the ring, define the specific properties and reactivity of each molecule within this chemical space. For instance, 4-aminobenzoate (B8803810) is the conjugate base of 4-aminobenzoic acid and serves as a fundamental structure in this family. nih.govchemspider.com

Ethyl 2-amino-5-methylbenzoate is a distinct entity within this space, characterized by its ortho-amino substitution pattern relative to the ethyl ester. This is in contrast to other isomers such as ethyl 4-amino-3-methylbenzoate. orgsyn.org The presence of the electron-donating amino and methyl groups on the aromatic ring influences the molecule's electronic properties and reactivity. The parent acid, 2-amino-5-methylbenzoic acid (also known as 5-methylanthranilic acid), is a derivative of anthranilic acid, a compound known for its role in synthesizing various dyes, pigments, and pharmaceuticals. biosynth.com The specific substitution pattern of this compound makes it a tailored precursor for building more complex molecular architectures.

Significance as a Chemical Scaffold and Building Block

In organic synthesis, a "chemical scaffold" refers to a core molecular framework upon which further chemical modifications can be made to build a library of diverse compounds. A "building block" is a relatively simple molecule that can be incorporated into a larger, more complex structure. smolecule.comderpharmachemica.com this compound and its parent acid are recognized as versatile building blocks in the synthesis of various organic molecules. biosynth.combldpharm.com

A significant application demonstrating its role as a chemical scaffold is in the synthesis of the drug Cetilistat. google.com Patent literature describes a process where the parent compound, 2-amino-5-methylbenzoic acid, is used as the starting material. google.com In this synthesis, 2-amino-5-methylbenzoic acid undergoes a reaction with triphosgene (B27547) to form an intermediate called 6-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione. google.com This benzoxazinone (B8607429) ring system, which forms the core scaffold of Cetilistat, is constructed directly from the 2-amino-5-methylbenzoic acid framework. This process highlights how the specific arrangement of functional groups in the starting material is crucial for efficiently building the final, pharmacologically active molecule. The use of this compound as a foundational piece in creating complex heterocyclic structures underscores its importance as a key intermediate in medicinal chemistry and organic synthesis. google.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2-amino-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROMVXLWBWNXIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50489826 | |

| Record name | Ethyl 2-amino-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50489826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58677-05-7 | |

| Record name | Ethyl 2-amino-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50489826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Amino 5 Methylbenzoate and Its Analogues

Direct Synthesis Approaches

Direct synthesis methods offer a more straightforward pathway to obtaining the target compound, often involving fewer steps and potentially higher atom economy.

Esterification Reactions of 2-Amino-5-methylbenzoic Acid

A primary and direct method for the synthesis of ethyl 2-amino-5-methylbenzoate is the esterification of its corresponding carboxylic acid, 2-amino-5-methylbenzoic acid. sigmaaldrich.comchemicalbook.com This reaction typically involves reacting the acid with ethanol (B145695) in the presence of an acid catalyst. The process is a classic example of Fischer esterification.

One reported method for a similar compound, ethyl 2-hydroxy-5-methylbenzoate, involves the esterification of p-cresotinic acid with absolute alcohol, highlighting the utility of this approach for substituted benzoic acids. chemicalbook.com For 2-amino-5-methylbenzoic acid, the reaction proceeds by protonating the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the ethanol. Subsequent dehydration yields the final ester product.

Table 1: Esterification Reaction Parameters

| Starting Material | Reagent | Catalyst | Product |

| 2-Amino-5-methylbenzoic acid | Ethanol | Acid Catalyst (e.g., H₂SO₄) | This compound |

| p-Cresotinic acid | Absolute Alcohol | Not specified | Ethyl 2-hydroxy-5-methylbenzoate chemicalbook.com |

Amination Strategies

Amination strategies provide another direct route to aminobenzoates. These methods introduce the amino group onto the aromatic ring in a single step. Modern catalytic systems have significantly advanced the efficiency and scope of these reactions.

Copper-catalyzed electrophilic amination represents a notable strategy. For instance, a method for synthesizing β-aminoketones utilizes a copper catalyst with O-benzoyl-N,N-dialkylhydroxylamines. organic-chemistry.org This approach involves C-C bond cleavage and Csp3-N bond formation under mild conditions, tolerating various functional groups like benzoates. organic-chemistry.org While this specific example produces β-aminoketones, the principle of copper-catalyzed amination can be adapted for the synthesis of aminobenzoates. Another approach involves transition-metal-catalyzed hydroamination, which is the reaction between an amine and an unactivated alkene, providing an atom-economical route to secondary and tertiary amines. acs.org

Table 2: Amination Reaction Examples

| Catalyst System | Aminating Reagent | Substrate Type | Product Type |

| Copper(I) bromide (CuBr) | O-benzoyl-N,N-dialkylhydroxylamines | Cyclopropanols | β-aminoketones organic-chemistry.org |

| Palladium(II) acetate (B1210297)/O₂/Pyridine | Phthalimide | Alkenes | Protected enamines acs.org |

Multi-Step Synthetic Routes

Multi-step syntheses allow for the construction of this compound and its analogues from more readily available or differently functionalized precursors. These routes offer flexibility in introducing various substituents onto the aromatic ring.

Transformation of Nitro-Substituted Precursors to Amino Groups

A common and effective multi-step approach involves the reduction of a nitro group to an amino group. msu.edu This is particularly useful as nitroaromatic compounds are often easy to prepare via nitration reactions. The synthesis would start with a nitro-substituted benzoate (B1203000), such as ethyl 5-methyl-2-nitrobenzoate, which is then reduced to form the target amino compound.

A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient method. commonorganicchemistry.com Other reagents like tin(II) chloride (SnCl₂), iron (Fe), or zinc (Zn) in acidic media also provide mild and selective reduction of the nitro group without affecting the ester functionality. commonorganicchemistry.com For example, the reduction of ethyl 4-nitrobenzoate (B1230335) to ethyl 4-aminobenzoate (B8803810) has been successfully achieved using indium powder in the presence of ammonium (B1175870) chloride. orgsyn.org

Table 3: Reduction of Aromatic Nitro Compounds

| Nitro Compound | Reducing Agent/System | Product |

| Ethyl 5-methyl-2-nitrobenzoate | H₂/Pd/C | This compound |

| Ethyl 4-nitrobenzoate | Indium/NH₄Cl | Ethyl 4-aminobenzoate orgsyn.org |

| Aromatic Nitro Compounds | SnCl₂ | Aromatic Amines commonorganicchemistry.com |

| Aromatic Nitro Compounds | Fe/Acid | Aromatic Amines commonorganicchemistry.com |

| Aromatic Nitro Compounds | Zn/Acid | Aromatic Amines commonorganicchemistry.com |

Halogen-Exchange and Cyanation Pathways in Benzoate Systems

Halogen-exchange and cyanation reactions provide versatile pathways for introducing amino or precursor groups onto a benzoate scaffold. vulcanchem.com These methods often start with a halogenated benzoate ester.

A domino halogen exchange-cyanation procedure has been developed for aryl bromides, which can be a precursor to the amino group. google.comthieme-connect.de This copper-catalyzed reaction uses sodium cyanide to convert an aryl bromide into an aryl nitrile. google.com The cyano group can then be reduced to an aminomethyl group or hydrolyzed to a carboxylic acid, although for the synthesis of an aminobenzoate, the cyano group would typically be introduced at a different position and the amino group formed via other means. Palladium-catalyzed cyanation of aryl halides using reagents like ethyl cyanoacetate (B8463686) is another effective method for producing aryl nitriles. researchgate.net

Table 4: Halogen-Exchange and Cyanation Reactions

| Starting Material | Reagent/Catalyst | Intermediate/Product |

| Aryl Bromide | NaCN / CuI / KI / Ligand | Aryl Nitrile google.comthieme-connect.de |

| Aryl Halide | Ethyl Cyanoacetate / Pd catalyst | Aryl Nitrile researchgate.net |

| 2-Bromo-1,3-dimethylbenzene | Acetonitrile / Pd and Zn catalysts | 2-Cyano-1,3-dimethylbenzene thieme-connect.de |

Oxidative Ring-Opening Reactions for 2-Aminobenzoate (B8764639) Synthesis

An innovative approach to synthesizing 2-aminobenzoates involves the oxidative ring-opening of heterocyclic precursors. A reported method describes the oxidative ring-opening of 3-aminoindazoles to yield a variety of 2-aminobenzoates. rsc.org This reaction proceeds via N–N bond cleavage under mild conditions. rsc.org By selecting the appropriate oxidant, different derivatives, including brominated aminobenzoates, can be controllably synthesized. rsc.org

Another ring-opening strategy involves the reaction of 5-oxazolones with 2-aminobenzoic acid, which leads to the formation of benzamide (B126) derivatives. researchgate.net While not a direct synthesis of this compound, these ring-opening reactions demonstrate the versatility of using heterocyclic systems to generate functionalized aromatic compounds.

Table 5: Ring-Opening Reactions for Aminobenzoate Synthesis

| Precursor | Reagent/Condition | Product Type |

| 3-Aminoindazoles | Oxidant (e.g., NBS, NCS) | 2-Aminobenzoates rsc.org |

| 4-Aryl-2-phenyloxazol-5-one | 2-Aminobenzoic acid / Acetic acid | Benzoic acid derivative researchgate.net |

Preparation of Related Structural Analogues and Derivatives

The synthesis of analogues and derivatives of this compound involves multi-step chemical processes, starting from common organic compounds and employing reactions such as nitration, reduction, halogenation, and derivatization of the amino functional group.

Synthesis of 2-Amino-5-methylbenzoic Acid

A common precursor, 2-Amino-5-methylbenzoic acid, can be synthesized through various routes. One documented method involves a multi-step process starting from m-toluic acid. This process includes nitration to introduce a nitro group onto the aromatic ring, followed by a reduction of the nitro group to an amine.

A patented method details a similar pathway for a structural isomer, 2-amino-3-methylbenzoic acid, which begins with m-toluic acid. google.com The first step is a nitration reaction with nitric acid to produce 2-nitro-3-methylbenzoic acid. google.com This intermediate is then subjected to a hydrogenation reduction reaction in a hydrogen atmosphere with a catalyst to yield 2-amino-3-methylbenzoic acid. google.com This general approach of nitration followed by reduction is a foundational strategy in the synthesis of aminobenzoic acids. Another method for creating the aminobenzoic acid structure is the Hofmann degradation, which converts a primary amide into a primary amine with one fewer carbon atom using a halogen and a strong base. byjus.com

| Reaction Step | Starting Material | Key Reagents | Product | Purpose |

| Nitration | m-Toluic acid | Nitric acid | 2-Nitro-3-methylbenzoic acid | Introduction of a nitro group ortho to the carboxylic acid. google.com |

| Reduction | 2-Nitro-3-methylbenzoic acid | Hydrogen gas, Hydrogenation catalyst | 2-Amino-3-methylbenzoic acid | Conversion of the nitro group to a primary amine. google.com |

Synthesis of Halogenated Ethyl 2-Aminobenzoates

The introduction of halogen atoms to the ethyl aminobenzoate scaffold can be achieved by either halogenating the aminobenzoic acid precursor before esterification or by direct halogenation of the ethyl aminobenzoate molecule.

One synthetic route involves the chlorination of an aminomethylbenzoic acid intermediate. For instance, 2-amino-3-methylbenzoic acid can be chlorinated using a chlorination reagent like dichlorohydantoin in the presence of benzoyl peroxide as a catalyst. google.com The reaction is typically conducted in a solvent such as N,N-dimethylformamide at elevated temperatures (90-110 °C) to yield 2-amino-3-methyl-5-chlorobenzoic acid. google.com

Furthermore, direct iodination of ethyl 2-aminobenzoate can be performed to synthesize halogenated analogues. This is typically achieved using molecular iodine (I₂) and an oxidizing agent in a polar solvent, where the amino group directs the electrophilic substitution.

| Halogenation Method | Substrate | Halogenating Agent | Catalyst/Conditions | Product Example |

| Chlorination of Acid | 2-Amino-3-methylbenzoic acid | Dichlorohydantoin | Benzoyl Peroxide, 90-110 °C | 2-Amino-3-methyl-5-chlorobenzoic acid google.com |

| One-Pot Halogenation | 2-Amino-N,3-dimethylbenzamide | NCS, NBS, or NIS | Electrophilic Aromatic Substitution | 2-Amino-5-halogenated-N,3-dimethylbenzamides |

| Direct Iodination | Ethyl 2-aminobenzoate | Molecular Iodine (I₂) | Oxidizing agent (e.g., NaIO₃) | Ethyl 2-amino-3-iodobenzoate |

Derivatization of the Amino Group in Benzoate Esters

The primary amino group in benzoate esters is a versatile site for chemical modification, allowing for the synthesis of a wide array of derivatives through reactions such as acylation, sulfonylation, and the formation of Schiff bases. These derivatization techniques are crucial for modifying the molecule's chemical properties. nih.gov

Acylation: The amino group readily reacts with acylating agents like acyl chlorides or anhydrides to form stable amide derivatives. nih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. For example, the reaction of ethyl 4-aminobenzoate with toluene-4-sulfonyl chloride in the presence of a base like triethylamine (B128534) results in the formation of the corresponding N-acylated sulfonamide. ripublication.com

Schiff Base Formation: Condensation of the primary amino group with an aldehyde or ketone yields an imine, commonly known as a Schiff base. amazonaws.comasianpubs.org This reaction is typically catalyzed by an acid and involves the formation of a carbon-nitrogen double bond. amazonaws.com Studies have shown the synthesis of novel Schiff bases from ethyl 2-aminobenzoate and various substituted aromatic aldehydes using methane (B114726) sulfonic acid as a catalyst in a solvent-free environment at room temperature. amazonaws.com

Sulfonamide Formation: The reaction of an amino benzoate with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base, leads to the formation of a sulfonamide. impactfactor.org This nucleophilic substitution reaction results in the formation of a stable sulfur-nitrogen bond. impactfactor.orgresearchgate.net

| Derivatization Reaction | Reagent Type | Functional Group Formed |

| Acylation | Acyl Chloride, Anhydride | Amide nih.gov |

| Schiff Base Formation | Aldehyde, Ketone | Imine (C=N) amazonaws.comasianpubs.org |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide (SO₂-N) ripublication.comimpactfactor.org |

Chemical Reactivity and Transformation Mechanisms

Ester Hydrolysis and Carboxylic Acid Formation

The ester functional group in Ethyl 2-amino-5-methylbenzoate can be hydrolyzed to form the corresponding carboxylic acid, 2-amino-5-methylbenzoic acid. This transformation can be achieved under either acidic or basic conditions. smolecule.comchemguide.co.uk

Acid-catalyzed hydrolysis is a reversible reaction that is typically carried out by heating the ester with a dilute mineral acid, such as hydrochloric acid or sulfuric acid, in an excess of water. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. openstax.org

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that is commonly performed by heating the ester with a dilute alkali solution, such as sodium hydroxide (B78521). chemguide.co.uk The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl group. openstax.org This process yields the carboxylate salt, which can then be protonated in a separate step with a strong acid to give the free carboxylic acid. openstax.org The use of basic conditions offers the advantage of driving the reaction to completion. chemguide.co.uk

A variety of conditions can be employed for ester hydrolysis, including the use of tert-butylamine (B42293) in an aqueous methanol (B129727) solution, both with and without the presence of lithium bromide. amelica.org

Table 1: Conditions for Ester Hydrolysis

| Catalyst/Reagent | Conditions | Product |

|---|---|---|

| Dilute HCl or H₂SO₄ | Heat, excess water | 2-amino-5-methylbenzoic acid |

| Dilute NaOH | Heat, then acid workup | 2-amino-5-methylbenzoic acid |

| t-BuNH₂/MeOH/H₂O | Reflux | 2-amino-5-methylbenzoic acid |

Reactions at the Primary Amino Group

The primary amino group on the aromatic ring is a key site of reactivity, allowing for a variety of functional group transformations, including N-alkylation, acylation, and cyclization reactions.

N-Alkylation and Acylation Reactions

The nitrogen atom of the primary amino group in this compound can act as a nucleophile, participating in both N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the amino group. However, direct N-alkylation of 2-aminothiophenes, which are structurally similar to aminobenzoates, can be challenging and often requires harsh conditions. A milder approach involves a one-pot N-carbamoylation followed by N-alkylation.

N-Acylation: The amino group can be acylated using various acylating agents. For instance, the conversion of amines to amides is a common protection strategy. cem.com Acylation can be achieved using reagents like n-hexadecyl chloroformate, although this may lead to side reactions and purification difficulties. google.com The reaction of the amino group with acyl chlorides or anhydrides proceeds via nucleophilic acyl substitution. masterorganicchemistry.com Microwave-assisted N-acylation has been shown to be an efficient method. cem.com

Cyclization Reactions Leading to Heterocyclic Systems

The bifunctional nature of this compound, possessing both an amino and an ester group, makes it a valuable precursor for the synthesis of various heterocyclic compounds.

One important application is in the synthesis of quinazolinone derivatives. For example, 2-amino-5-methoxybenzoic acid, a related compound, can be heated with formamidine (B1211174) acetate (B1210297) to yield a quinazolinone. Similarly, this compound can be a starting material for the synthesis of cetilistat, a drug for obesity, which involves the formation of a benzoxazine-dione intermediate. google.com The synthesis involves the reaction of 2-amino-5-methylbenzoic acid with triphosgene (B27547). google.com

Furthermore, derivatives of 2-aminobenzoates are used in the synthesis of other complex heterocyclic systems. For example, 2-amino-5-chlorobenzothiazole (B1265905) can be reacted with ethyl chloroacetate (B1199739) and subsequently with hydrazine (B178648) hydrate (B1144303) to form intermediates that can be cyclized into 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) derivatives. uobaghdad.edu.iq Similarly, the reaction of 2-amino-5-methylthiazole (B129938) derivatives can lead to the formation of 1,3,4-oxadiazole-2-thiol (B52307) moieties. nih.gov

Table 2: Examples of Heterocyclic Systems from Aminobenzoate Derivatives

| Starting Material | Reagents | Heterocyclic Product |

|---|---|---|

| 2-amino-5-methoxybenzoic acid | Formamidine acetate | Quinazolinone |

| 2-amino-5-methylbenzoic acid | Triphosgene | Benzoxazine-dione |

| 2-amino-5-chlorobenzothiazole | Ethyl chloroacetate, Hydrazine hydrate, CS₂ | 1,3,4-Oxadiazole |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoate (B1203000) Ring

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and the presence of other substituents.

Substitution of Halogen Atoms by Nucleophiles

While this compound itself does not have a halogen substituent, halogenated derivatives of this compound can undergo nucleophilic aromatic substitution. In this type of reaction, a nucleophile replaces a halogen atom on the aromatic ring. libretexts.org The presence of activating groups, such as a nitro group, ortho or para to the halogen can facilitate this reaction by stabilizing the intermediate Meisenheimer complex. libretexts.org The reaction generally proceeds via a two-step addition-elimination mechanism. libretexts.org For instance, the iodine atom in ethyl 2-iodo-5-methylbenzoate can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Pathways of Substituted Benzoates

The substituents on the benzoate ring can undergo various oxidation and reduction reactions.

Oxidation: The methyl group on the benzene (B151609) ring can be oxidized to a carboxylic acid group under strong oxidizing conditions, such as with hot acidic potassium permanganate. libretexts.orgjove.com This reaction is a common method for preparing substituted benzoic acids. libretexts.org For the oxidation to occur, the benzylic carbon must have at least one hydrogen atom. jove.com A related compound, ethyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate, can undergo oxidation at the benzylic position to form benzoic acid derivatives.

Reduction: The nitro group in nitro-substituted benzoates can be readily reduced to an amino group. This transformation is often achieved through catalytic hydrogenation (H₂ and a catalyst like Pd/C) or by using reducing metals in an acidic medium. libretexts.org This reduction is a crucial step in the synthesis of many amino-substituted aromatic compounds.

Table 3: Oxidation and Reduction of Substituted Benzoates

| Reaction Type | Substrate | Reagents | Product |

|---|---|---|---|

| Oxidation | Alkyl-substituted benzoate | KMnO₄, H₃O⁺, heat | Carboxy-substituted benzoate |

Spectroscopic and Structural Elucidation

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the molecular structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their composition and conformation can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for Ethyl 2-amino-5-methylbenzoate are not detailed in the provided search results, the expected chemical shifts and multiplicities can be accurately predicted based on data from closely related analogs. amazonaws.comrsc.orgrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The aromatic protons are anticipated to appear as a set of multiplets, while the ethyl and methyl groups will present as characteristic singlets, a quartet, and a triplet. rsc.orgrsc.org The amine (NH₂) protons typically appear as a broad singlet that can exchange with D₂O. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Inferred From |

| H-6 (Aromatic) | ~7.7 | Singlet (s) or Doublet (d) | rsc.org |

| H-3, H-4 (Aromatic) | ~6.6 - 7.1 | Multiplet (m) | rsc.org |

| NH₂ (Amine) | Broad | Singlet (s) | rsc.org |

| -OCH₂ CH₃ (Ethyl) | ~4.3 | Quartet (q) | rsc.org |

| -CH₃ (Ring Methyl) | ~2.2 | Singlet (s) | amazonaws.comrsc.org |

| -OCH₂CH₃ (Ethyl) | ~1.4 | Triplet (t) | rsc.org |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. Data from isomeric and analogous structures allow for a reliable prediction of the chemical shifts. amazonaws.com The carbonyl carbon of the ester group is expected to be the most downfield signal, while the aliphatic carbons of the ethyl and methyl groups will be the most upfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Inferred From |

| C=O (Ester Carbonyl) | ~168 | amazonaws.com |

| C-2 (Aromatic, C-NH₂) | ~149-152 | amazonaws.com |

| C-1, C-5 (Aromatic) | ~110-136 | amazonaws.com |

| C-3, C-4, C-6 (Aromatic) | ~111-135 | amazonaws.com |

| -OCH₂ CH₃ (Ethyl) | ~60 | amazonaws.com |

| -C H₃ (Ring Methyl) | ~20 | amazonaws.com |

| -OCH₂C H₃ (Ethyl) | ~14 | amazonaws.com |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum of this compound is expected to show characteristic absorption bands confirming the presence of its key functional groups. Data from similar aminobenzoate esters show strong N-H stretching bands for the primary amine, a very strong C=O stretching band for the ester, and various C-H and C=C stretching bands for the aromatic and aliphatic parts of the molecule. rsc.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be expected to show strong bands for the aromatic ring C=C vibrations and the C-C single bonds, which are highly polarizable. researchgate.net

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Inferred From |

| Primary Amine (NH₂) | Asymmetric & Symmetric Stretch | 3350 - 3500 | rsc.org |

| Aromatic C-H | Stretch | 3000 - 3100 | researchgate.net |

| Aliphatic C-H | Stretch | 2850 - 2980 | researchgate.net |

| Ester (C=O) | Stretch | 1680 - 1700 | rsc.org |

| Aromatic Ring (C=C) | Stretch | 1600 - 1625 | rsc.org |

| C-O (Ester) | Stretch | 1100 - 1300 | researchgate.net |

| C-N (Amine) | Stretch | 1250 - 1350 | researchgate.net |

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight and valuable structural information from the fragmentation patterns. The molecular formula of this compound is C₁₀H₁₃NO₂, corresponding to a monoisotopic mass of approximately 179.09 Da. nih.gov

Upon electron ionization, the molecule is expected to undergo characteristic fragmentation. The most common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangements. libretexts.orgpharmacy180.com

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Fragment Lost | Proposed Fragment Structure | Inferred From |

| 179 | - | Molecular Ion [M]⁺˙ | nih.gov |

| 151 | Ethylene (-C₂H₄) | 2-Amino-5-methylbenzoic acid radical cation (from McLafferty rearrangement) | pharmacy180.com |

| 134 | Ethoxy radical (-•OC₂H₅) | 2-Amino-5-methylbenzoyl cation | pharmacy180.com |

| 106 | -•OC₂H₅, then -CO | 5-Methyl-2-aminophenyl cation | pharmacy180.com |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Solid-State Structural Analysis

Solid-state analysis provides definitive information on the three-dimensional arrangement of molecules in a crystalline solid. This arrangement, known as the crystal packing, is governed by various intermolecular forces.

A review of the available literature indicates that a specific single-crystal X-ray structure for this compound (CAS 58677-05-7) has not been reported in public crystallographic databases. Should a suitable single crystal be grown and analyzed, SCXRD would provide definitive data on its crystal system, space group, and unit cell parameters. researchgate.netnih.gov

Although a specific crystal structure is not available, the molecular structure of this compound allows for a well-grounded prediction of the intermolecular interactions that would dictate its crystal packing. The packing architecture is stabilized by a network of non-covalent interactions. uky.edusemanticscholar.org

The primary amine group (-NH₂) is a potent hydrogen-bond donor, while the carbonyl oxygen of the ester group (C=O) is an effective hydrogen-bond acceptor. Therefore, it is highly probable that the crystal structure is dominated by intermolecular hydrogen bonds of the N-H···O type. researchgate.net These interactions often lead to the formation of stable, self-complementary dimeric motifs or extended chains, which are common features in the crystal structures of related aminobenzoates and amides. semanticscholar.orgrsc.org

Advanced Computational Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. elixirpublishers.comacs.org These methods allow for the optimization of the molecular geometry and the calculation of various electronic descriptors that characterize the molecule's behavior. researchgate.net

For Ethyl 2-amino-5-methylbenzoate, DFT calculations can predict its three-dimensional conformation, taking into account the steric and electronic effects of the amino, methyl, and ethyl ester groups on the benzene (B151609) ring. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. elixirpublishers.comresearchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. elixirpublishers.com

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution across the molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). elixirpublishers.com For this compound, the MEP map would likely show negative potential around the oxygen atoms of the ester group and the nitrogen of the amino group, highlighting these as potential sites for electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen atoms of the amino group would exhibit positive potential, indicating their role as hydrogen bond donors. elixirpublishers.com This information is vital for understanding potential intermolecular interactions. elixirpublishers.com

| Parameter | Description | Typical Significance |

|---|---|---|

| $E_{HOMO}$ | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher values suggest greater reactivity towards electrophiles. elixirpublishers.com |

| $E_{LUMO}$ | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower values suggest greater reactivity towards nucleophiles. elixirpublishers.com |

| Energy Gap ($\Delta E$) | Difference between $E_{LUMO}$ and $E_{HOMO}$ | Represents chemical reactivity and stability. A smaller gap implies higher reactivity. elixirpublishers.com |

| Dipole Moment ($\mu$) | Measure of the net molecular polarity | Influences solubility and intermolecular interactions. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. ambeed.com |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand (a small molecule) binds to a macromolecular target, such as a protein, and to assess the stability of the resulting complex. researchgate.netmpg.de These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at the molecular level.

Phosphatidylinositol 3-kinase alpha (PI3Kα) is a crucial enzyme in cell signaling pathways that promote cell proliferation and division. nih.gov Abnormal activation and mutation of the gene encoding PI3Kα, PIK3CA, are frequently observed in various human cancers, making the enzyme a significant target for anticancer drug design. nih.govresearchgate.net

This compound serves as a key starting material in the synthesis of more complex molecules designed to inhibit PI3Kα. nih.govmdpi.com Specifically, it has been used to synthesize a series of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides. nih.govresearchgate.net To understand how these derivatives interact with the target enzyme, induced-fit docking (IFD) studies have been performed. nih.gov IFD is an advanced docking method that accounts for the flexibility of the protein's active site upon ligand binding.

The docking studies revealed that the scaffold, derived from the initial building block, fits well within the kinase domains of PI3Kα. nih.govresearchgate.net The simulations showed that these molecules can form critical hydrogen bonds with key amino acid residues in the binding site, which is essential for potent inhibition. nih.gov Molecular dynamics (MD) simulations can further be employed to analyze the stability of these predicted ligand-protein complexes over time, providing insights into the dynamic nature of the interactions. researchgate.netmpg.de

| Interaction Type | Description | Relevance to Binding |

|---|---|---|

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Key for anchoring the ligand in the active site and ensuring high binding affinity. nih.govresearchgate.net |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein that are driven by the exclusion of water. | Contributes to the overall stability of the ligand-protein complex. |

| Pi-Stacking | Attractive, noncovalent interactions between aromatic rings. | Can occur between the aromatic rings of the ligand and residues like Phenylalanine, Tyrosine, or Tryptophan in the active site. |

Predictive Modeling for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches that aim to correlate the chemical structure of a series of compounds with their biological activity. ajphs.comacs.org These predictive models are invaluable in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced potency and selectivity before undertaking their synthesis and testing. researchgate.netajphs.com

Starting with a core scaffold like this compound, chemists can synthesize a library of derivatives by modifying various parts of the molecule. acs.org The biological activity of these derivatives is then measured experimentally. A QSAR model is subsequently built by calculating a wide range of molecular descriptors for each compound and using statistical methods to find a mathematical equation that links these descriptors to the observed activity. ajphs.com

Key molecular descriptors can include:

Electronic properties: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies, derived from quantum chemical calculations. ajphs.com

Steric properties: Descriptors related to the size and shape of the molecule, such as molecular volume and surface area. ajphs.com

Hydrophobic properties: Typically represented by the partition coefficient (LogP), which measures a compound's solubility in a nonpolar solvent versus a polar one. ambeed.comajphs.com

Topological indices: Numerical values that describe the branching and connectivity of the atoms in a molecule.

By analyzing the resulting QSAR model, researchers can identify which structural features are positively or negatively correlated with activity. acs.org For instance, a model might reveal that adding a hydrogen bond donor at a specific position increases inhibitory potency against PI3Kα, while a bulky group in another region decreases it. This knowledge guides the rational design of the next generation of compounds, streamlining the drug discovery process and reducing the reliance on extensive, time-consuming synthesis. ajphs.com The development of such models for derivatives of this compound is crucial for optimizing their potential as therapeutic agents. acs.orgpensoft.net

Table 3: Common Molecular Descriptors in QSAR Studies

| Descriptor Class | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Partial Atomic Charge | Governs electrostatic interactions and reactivity. ajphs.com |

| Hydrophobic | LogP (Octanol/Water Partition Coefficient) | Relates to membrane permeability and hydrophobic interactions. ambeed.com |

| Steric/Topological | Molecular Weight (MW) | Basic descriptor of molecular size. ambeed.com |

| Steric/Topological | Molar Refractivity | Relates to molecular volume and polarizability. ambeed.com |

Research Applications and Biological Relevance of Ethyl 2 Amino 5 Methylbenzoate and Derivatives

Applications in Organic Synthesis and Medicinal Chemistry

Ethyl 2-amino-5-methylbenzoate and its related structures are versatile building blocks in the fields of organic synthesis and medicinal chemistry. evitachem.com These compounds serve as crucial intermediates, which are substances produced during the synthesis of a final active pharmaceutical ingredient (API). dapinpharma.com Their importance lies in enabling controlled chemical modifications to achieve a desired molecular structure, purity, and potency. dapinpharma.com The presence of multiple reactive sites—the amino group, the ester, and the aromatic ring—allows for a wide range of chemical transformations. This reactivity makes them valuable starting materials for constructing more complex organic molecules and pharmacologically active compounds. Researchers utilize these intermediates in the development of new drugs, agrochemicals, and specialty chemicals. evitachem.com

This compound is a key precursor in the multi-step synthesis of intricate organic structures. Its utility as a foundational component is evident in its application to build larger, more complex molecules through various organic reactions. Chemists employ it in classic reactions such as substitution and coupling to construct sophisticated molecular frameworks. iodobenzene.ltd For instance, the amino group can be acylated or alkylated, the ester can be hydrolyzed or converted to an amide, and the aromatic ring can undergo electrophilic substitution, expanding the diversity of accessible compounds. The related compound, Ethyl 2-iodo-5-methylbenzoate, is particularly useful in nucleophilic substitution and palladium-catalyzed coupling reactions, where the iodine atom acts as an excellent leaving group to facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. iodobenzene.ltd

The scaffold of this compound is a common feature in the synthesis of numerous compounds with potential therapeutic applications. evitachem.comsmolecule.com Its derivatives are investigated for a variety of biological activities and serve as key intermediates in drug discovery and development. dapinpharma.comfrontiersin.org The parent acid, 2-amino-5-methylbenzoic acid, is a known starting material for synthesizing drugs and other biologically active molecules. frontiersin.org

A significant application of this compound is in the synthesis of quinolone derivatives with potential anticancer properties. mdpi.com In one pathway, this compound is reacted with diethylmalonate in the presence of sodium ethoxide to form Ethyl 4-hydroxy-6-methyl-2-quinolone-3-carboxylate. mdpi.com This quinolone intermediate is then reacted with various anilines to produce a series of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides. mdpi.com Several of these derivatives have shown inhibitory activity against human colon cancer cell lines, such as Caco-2 and HCT-116. mdpi.comresearchgate.net The anticancer mechanism of these compounds is linked to the inhibition of the phosphatidylinositol 3-kinase (PI3Kα) signaling pathway, which is crucial for cell growth and proliferation and is often dysregulated in cancer. mdpi.comnih.gov

| Starting Material | Reagents | Product | Significance |

|---|---|---|---|

| This compound | Diethylmalonate, Sodium ethoxide | Ethyl 4-hydroxy-6-methyl-2-quinolone-3-carboxylate | Key intermediate for N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides. mdpi.com |

The structural motif of an amino group attached to a carboxylated heterocyclic or aromatic ring is fundamental in constructing diverse molecular scaffolds. While not always starting directly from this compound, related synthons are used to create complex pyridinone and pyrrole (B145914) derivatives. For example, ethyl 2-amino-pyrrole-3-carboxylates are used as starting materials to synthesize novel pyrrolo[2,3-d]pyrimidines, which have shown potent anti-inflammatory activity. researchgate.net Another study details the de novo design of a non-peptide scaffold composed of repeating 2,5,5-trisubstituted pyrrolinone units, which can mimic peptide secondary structures. nih.gov Furthermore, ethyl nicotinate (B505614) scaffolds, which are pyridine-based, have been used as precursors for synthesizing new thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines evaluated for insecticidal activity. aun.edu.eg These examples highlight the versatility of amino ester building blocks in generating a wide array of heterocyclic compounds with therapeutic potential.

The core structure of this compound is directly related to the synthesis of the anti-obesity drug Cetilistat. The precursor, 2-amino-5-methylbenzoic acid, is a key raw material in the production of this therapeutic agent. frontiersin.orgcaldic.comgoogle.com The synthesis involves the cyclization of 2-amino-5-methylbenzoic acid with a hexadecyl chloroformate equivalent. caldic.comgoogle.com This reaction forms the 4H-3,1-benzoxazin-4-one ring system characteristic of Cetilistat. caldic.com Cetilistat functions as a potent inhibitor of pancreatic lipase, an enzyme responsible for the digestion of dietary fats. frontiersin.orgcaldic.com Various synthetic routes have been developed to improve the efficiency and yield of Cetilistat, underscoring the industrial importance of 2-amino-5-methylbenzoic acid as a drug intermediate. google.com

| Precursor | Reaction Type | Product | Therapeutic Class |

|---|---|---|---|

| 2-Amino-5-methylbenzoic acid | Cyclization with hexadecyl chloroformate equivalent | Cetilistat | Pancreatic Lipase Inhibitor (Anti-obesity). frontiersin.orgcaldic.com |

The design of selective enzyme inhibitors is a cornerstone of modern drug discovery. unifi.it While direct use of this compound as an inhibitor is not widely reported, its scaffold is a valuable starting point for designing molecules that target specific enzymes like matrix metalloproteinases (MMPs) and aspartyl proteases. For instance, a derivative made from its parent acid, 2-[(benzyloxycarbonyl) amino]-5-methylbenzoic acid, has been shown to inhibit serine proteases. frontiersin.org

MMPs are zinc-dependent enzymes involved in tissue remodeling and are implicated in diseases like arthritis and cancer. unifi.itmdpi.com Inhibitors are often designed with a functional group that can chelate the catalytic zinc atom. researchgate.net The amino benzoate (B1203000) framework can be elaborated to position such a group (e.g., hydroxamate or thiol) and other substituents to interact with the enzyme's binding pockets, enhancing potency and selectivity. researchgate.netjmb.or.kr

Aspartyl proteases, which include enzymes like BACE-1 (implicated in Alzheimer's disease) and plasmepsins (a target for malaria treatment), are another important class of drug targets. unifi.itgoogle.comopenmedicinalchemistryjournal.com The design of inhibitors for these enzymes often involves creating peptidomimetic scaffolds that fit into the enzyme's active site. unifi.it The structure of this compound can serve as a rigid core or anchor from which side chains and functional groups can be appended to mimic the natural peptide substrate and interact with the two key aspartate residues in the active site. unifi.it

Precursors for Pharmacologically Active Compounds

Cetilistat Synthesis and Related Drug Intermediates

Biological Activity Profiling and Mechanistic Investigations

The scientific exploration of this compound and its derivatives has unveiled a spectrum of biological activities, positioning these compounds as subjects of significant interest in medicinal chemistry and drug discovery. The following sections detail the research into their anticancer and antimicrobial properties, focusing on their mechanisms of action at the cellular and molecular levels.

Anticancer Activity Studies

Derivatives of this compound have demonstrated notable potential as anticancer agents. Researchers have synthesized and evaluated various analogues, revealing their ability to inhibit the growth of several human cancer cell lines through diverse mechanisms of action.

A significant body of research has focused on the in vitro cytotoxic effects of compounds derived from or related to this compound against a panel of human cancer cell lines. These studies are crucial for the initial screening and identification of promising anticancer candidates.

For instance, various heterocyclic compounds synthesized from related anthranilic acid structures have been tested for their antiproliferative activities. biosynth.com Derivatives have shown efficacy against breast adenocarcinoma (MCF-7), cervical cancer (HeLa), liver carcinoma (HepG2), colorectal adenocarcinoma (Caco-2), and colon cancer (HCT-116) cell lines. mdpi.comnih.govresearchgate.net

The cytotoxic potential is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. For example, N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives, which can be synthesized from precursors like 2-amino-5-methylbenzoic acid, have been evaluated against Caco-2 and HCT-116 cell lines. researchgate.net One such derivative, compound 16 , exhibited an IC50 value of 13 µM against Caco-2 cells. researchgate.net Similarly, other synthesized derivatives have shown promising IC50 values against MCF-7 and HepG2 cell lines. mdpi.comresearchgate.net For example, a benzimidazole (B57391) derivative showed potent activity against HepG2 cells with an IC50 of 1.98 µM. mdpi.com Essential oil from Moringa oleifera seeds has also been tested, showing the highest toxicity against HeLa cells, followed by HepG2 and MCF-7, with IC50 values of 422.8, 751.9, and 226.1 μg/mL, respectively. nih.gov

| Compound/Derivative Type | Cell Line | Reported IC50 Value | Reference |

|---|---|---|---|

| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide (Compound 16) | Caco-2 | 13 µM | researchgate.net |

| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide (Compound 16) | HCT-116 | 240.2 µM | researchgate.net |

| Benzoxazole derivative (Compound 66b) | MCF-7 | 4.754 µM | mdpi.com |

| Benzoxazole derivative (Compound 66b) | HepG2 | 4.61 µM | mdpi.com |

| Benzimidazole derivative (Compound 58j) | HepG2 | 1.98 µM | mdpi.com |

| Moringa oleifera Seed Essential Oil | HeLa | 422.8 µg/mL | nih.gov |

| Moringa oleifera Seed Essential Oil | HepG2 | 751.9 µg/mL | nih.gov |

| Moringa oleifera Seed Essential Oil | MCF-7 | 226.1 µg/mL | nih.gov |

| Moringa oleifera Seed Essential Oil | Caco-2 | >1000 µg/mL (49.7% toxicity at 1mg/mL) | nih.gov |

The anticancer activity of these compounds is often linked to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and growth. One of the most frequently implicated pathways is the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling cascade, which is often hyperactivated in various human cancers. mdpi.com

Irregular activation of the PI3K/AKT pathway is a hallmark of many cancers, promoting uncontrolled cell growth and division. mdpi.com Research has shown that certain quinolone derivatives, synthesized from related starting materials, can inhibit this pathway. For example, studies on N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides revealed that active compounds could significantly reduce the gene expression of PI3K and AKT in HCT-116 cancer cells. researchgate.net This down-regulation of key pathway components disrupts the signaling cascade, leading to an anti-proliferative effect. researchgate.netmdpi.com The inhibition of the PI3K pathway sensitizes cancer cells to apoptosis, or programmed cell death. mdpi.com

Another avenue of anticancer research for these derivatives is their potential to inhibit specific enzymes that are crucial for tumor growth and metastasis.

Serine Proteases: These enzymes are involved in various physiological and pathological processes, including tumor cell metastasis. google.com Certain anthranilic acid derivatives have been shown to inhibit serine proteases. biosynth.com Some benzoxazinone (B8607429) compounds, which can be derived from 2-amino-5-methylbenzoic acid, are reported to be serine protease inhibitors. google.com These inhibitors often act as suicide substrates, forming a covalent bond with the target protease, which leads to its inactivation. mdpi.comresearchgate.net

Metalloelastase: Matrix Metalloproteinases (MMPs) are zinc-dependent enzymes involved in the degradation of the extracellular matrix, a process essential for tumor invasion and angiogenesis. unifi.it Macrophage metalloelastase (MMP-12) is a member of this family. The development of inhibitors for MMPs is a significant goal in cancer therapy. unifi.it While direct studies on this compound are limited, related molecular scaffolds are being investigated as potential inhibitors of metalloelastases like MMP-12. unifi.it

Modulation of Cellular Signaling Pathways (e.g., PI3K/AKT Pathway)

Antimicrobial and Antifungal Efficacy

In addition to their anticancer properties, related compounds have demonstrated significant antimicrobial and antifungal activities.

A primary mechanism by which these compounds exert their antimicrobial effect is through the disruption of the microbial cell membrane. The structural integrity of the cell wall and membrane is vital for microbial survival, controlling the passage of ions and nutrients. nih.gov

Studies on 2-amino-5-methylbenzoic acid, the carboxylic acid precursor to this compound, have shown it to be a major active antimicrobial component in extracts of Chinese chive (Allium tuberosum). nih.gov The mechanism of action involves causing direct damage to the microbial cell membrane. This disruption leads to increased membrane permeability, leakage of intracellular components like proteins and electrolytes, and ultimately, cell death. nih.gov This mode of action, targeting the physical integrity of the cell membrane, is a characteristic of many broad-spectrum antimicrobial agents. frontiersin.orgmdpi.commdpi.com

Other Pharmacological Activities (e.g., Local Anesthesia)

The structural framework of this compound, an ester of an aminobenzoic acid, is foundational to the development of various pharmacologically active compounds, most notably local anesthetics. While direct and extensive research on the local anesthetic properties of this compound itself is not widely documented, the activities of its structural isomers and derivatives provide significant insight into its potential in this area. The core structure, featuring an aromatic ring, an amino group, and an ester linkage, is a classic pharmacophore for local anesthesia.

Local anesthetics function by reversibly blocking nerve impulse conduction, leading to a temporary loss of sensation in a specific area without loss of consciousness. rsc.org They achieve this by binding to sodium ion (Na+) channels within the nerve membrane, which inhibits the influx of sodium ions necessary for the generation and propagation of action potentials. rsc.org

The development of local anesthetics has been heavily influenced by derivatives of para-aminobenzoic acid (PABA). mst.edu For instance, benzocaine (B179285) (ethyl 4-aminobenzoate), a structural isomer of this compound, is a well-established topical anesthetic. rsc.orgmst.edu The discovery of procaine, another 4-aminobenzoate (B8803810) derivative, further solidified the importance of this chemical scaffold in the design of local anesthetic drugs. rsc.org

Research into the structure-activity relationships of these compounds has revealed several key principles. The substitution pattern on the benzene (B151609) ring significantly influences both efficacy and toxicity. For example, the presence and position of a methyl group can alter the anesthetic properties. Studies have shown that increasing the number of methyl groups on the aromatic ring can enhance the intensity and duration of the local anesthetic effect. nih.gov Conversely, the position of the amino group can affect toxicity; compounds with a meta-amino group have been observed to be less toxic than their para-amino counterparts. mst.edu

Derivatives of aminobenzoates continue to be a subject of research for new local anesthetics with improved profiles. For example, ethyl 4-amino-3-methylbenzoate has demonstrated efficacy comparable to established agents like benzocaine and procaine, providing rapid onset of pain relief. This highlights the pharmacological potential inherent in the methylated aminobenzoate structure.

Applications in Biochemical Studies

This compound and its derivatives serve as valuable tools in biochemical research, primarily as building blocks for more complex, biologically active molecules and as probes for studying molecular interactions. The chemical reactivity of the amino and ester functional groups, combined with the substituted aromatic ring, allows for its incorporation into a wide array of molecular structures designed to interact with specific biological targets.

One key application is in the study of enzyme interactions. Derivatives of this compound are synthesized to investigate their ability to bind to and modulate the activity of enzymes. For instance, the introduction of different substituents can alter the molecule's electronic properties and three-dimensional shape, thereby influencing its binding affinity and specificity for an enzyme's active site. The presence of halogen atoms, like in ethyl 2-bromo-3-chloro-5-methylbenzoate, enhances reactivity and allows the molecule to form covalent bonds with nucleophilic sites on proteins, which can lead to enzyme inhibition.

Furthermore, these compounds are used as intermediates in the synthesis of probes for biochemical assays. For example, fluorinated derivatives are of particular interest in drug design and biochemical studies because the fluorine atom can enhance metabolic stability and binding affinity. The synthesis of various substituted quinolones and carboxamides from this compound and related compounds has been explored for developing agents with potential anticancer activity. mdpi.com

The study of such derivatives provides insights into fundamental biological processes. For example, research on N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, synthesized from this compound, contributes to understanding cell differentiation pathways. mdpi.com Similarly, the synthesis of novel Schiff bases from ethyl 2-aminobenzoate (B8764639) derivatives allows for the investigation of their potential antimicrobial activities, providing data on how structural modifications affect interactions with bacterial and fungal targets. amazonaws.com

The table below summarizes the research applications of selected derivatives, illustrating their utility in biochemical and pharmacological studies.

| Derivative Name | Application Area | Research Focus |

| Ethyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate | Biochemical Assays | Used as a probe to study enzyme interactions. |

| Ethyl 2-bromo-3-chloro-5-methylbenzoate | Medicinal Chemistry | Serves as a precursor for synthesizing biologically active compounds by interacting with molecular targets like enzymes and receptors. |

| N-(5-methylbenzoic acid)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide | Cancer Research | Synthesized from an this compound derivative to evaluate potential antitumor activity. mdpi.com |

| Schiff bases from ethyl 2-aminobenzoate | Antimicrobial Research | Synthesized to evaluate antibacterial and antifungal activities. amazonaws.com |

Conclusion and Future Research Directions

Summary of Current Research Landscape

Research on Ethyl 2-amino-5-methylbenzoate has primarily centered on its synthesis and its role as an intermediate in the preparation of more complex molecules. The compound, with the chemical formula C10H13NO2 and a molecular weight of 179.22 g/mol , is a solid at room temperature. sigmaaldrich.comepa.gov Its structure consists of a benzene (B151609) ring substituted with an ethyl ester group, an amino group, and a methyl group.

Several suppliers list this compound for research purposes, indicating its availability for laboratory-scale investigations. sigmaaldrich.combldpharm.comchemicalbook.com The synthesis of related compounds, such as other substituted benzoates, is well-documented in the scientific literature. For instance, methods for preparing various amino, bromo, and chloro-substituted methyl and ethyl benzoates have been described. sigmaaldrich.comuni.lusigmaaldrich.com These synthetic routes often involve multi-step reactions, including esterification, amination, and halogenation. The synthesis of a related compound, ethyl 4-amino-3-methylbenzoate, has been achieved through the desulfurization of ethyl 4-amino-3-(methylthiomethyl)benzoate using Raney nickel. orgsyn.org While a direct, detailed synthesis procedure for this compound is not extensively published in readily available literature, its preparation can be inferred from established organic chemistry principles and the synthesis of analogous structures. One potential route could involve the esterification of 2-amino-5-methylbenzoic acid with ethanol (B145695). iodobenzene.ltd This acid itself is a known starting material for the synthesis of other compounds like Cetilistat. google.com

The biological activity of various benzoate (B1203000) derivatives has been a subject of investigation. For example, methyl benzoate has been studied for its insecticidal properties. researchgate.net Derivatives of ethyl benzoate are also being explored for their potential in medicinal chemistry, with some showing promise as anti-inflammatory or anticancer agents. The amino group in these compounds can enhance nucleophilicity and introduce hydrogen-bonding capabilities, which can be crucial for biological interactions. For instance, studies on mthis compound suggest it has antitumor activity. biosynth.com However, specific and detailed research into the biological activities and mechanisms of action of this compound itself is limited in the public domain.

Spectroscopic data for similar compounds are available, which can serve as a reference for the characterization of this compound. For example, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data have been reported for various substituted aminobenzoates. rsc.org

Emerging Trends and Unexplored Potentials

The current research landscape, while providing a foundational understanding of this compound, also highlights several areas ripe for exploration. An emerging trend in chemical synthesis is the development of more efficient and environmentally friendly methods. Future research could focus on developing novel catalytic systems or flow chemistry processes for the synthesis of this compound and its derivatives, potentially leading to higher yields and reduced waste.

The largely unexplored biological potential of this compound presents a significant opportunity. Given the established biological activities of related benzoate compounds, a systematic investigation into the pharmacological properties of this compound is warranted. This could include screening for antimicrobial, antifungal, anti-inflammatory, and anticancer activities. The presence of the amino and methyl groups on the benzene ring could modulate its biological activity compared to other benzoate esters.

Furthermore, the field of materials science could offer new avenues for the application of this compound. Its structural features might make it a suitable building block for the synthesis of novel polymers or functional materials with specific optical or electronic properties. The photophysical properties of related donor-acceptor molecules, such as ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate, have been studied, revealing interesting excited-state dynamics. acs.org Similar investigations into this compound could uncover potential applications in areas like organic light-emitting diodes (OLEDs) or fluorescent probes.

Challenges and Opportunities in this compound Research

A primary challenge in advancing the research on this compound is the current scarcity of detailed published studies specifically focused on this compound. While information on related molecules provides a good starting point, dedicated research is needed to elucidate its unique properties and potential applications. Overcoming this requires a concerted effort from researchers to synthesize, characterize, and evaluate this compound systematically.

This challenge, however, presents a significant opportunity. The "unexplored" nature of this compound means that there is a high potential for novel discoveries. Researchers who undertake the study of this compound could make significant contributions to various fields, from synthetic organic chemistry to medicinal chemistry and materials science.

Another opportunity lies in the comparative analysis of this compound with its isomers and other substituted benzoates. Such studies could provide valuable insights into structure-activity relationships, helping to guide the design of new molecules with enhanced properties. For instance, comparing the biological activity of this compound with its positional isomers, such as ethyl 2-amino-3-methylbenzoate or ethyl 4-amino-3-methylbenzoate, could reveal the critical role of substituent placement on the benzene ring. orgsyn.orgamerigoscientific.com

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-amino-5-methylbenzoate, and how do reaction conditions influence yield and purity?

this compound can be synthesized via reduction of nitro precursors or esterification of substituted benzoic acids. For example, nitro groups in methyl 5-methyl-2-nitrobenzoate can be reduced using SnCl₂ in HCl/ethyl acetate, followed by esterification . Reaction conditions (e.g., temperature, catalyst choice, and solvent polarity) significantly impact yield and purity. Optimization involves monitoring intermediates via TLC or HPLC and adjusting stoichiometry (e.g., excess HCl for faster reduction). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at C5, amino at C2) and ester group integrity.

- IR : Identifies ester carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves molecular conformation and hydrogen-bonding networks. For example, SHELX programs enable anisotropic refinement of non-hydrogen atoms and riding models for hydrogens, ensuring precise bond-length/angle measurements .

Advanced Research Questions

Q. How can computational modeling and experimental data be integrated to resolve contradictions in reaction mechanisms involving this compound derivatives?

Discrepancies between computational predictions (e.g., DFT-calculated activation energies) and experimental outcomes (e.g., unexpected regioselectivity in substitution reactions) require iterative validation. For instance:

- Perform kinetic studies under varied conditions (solvent, temperature) to compare experimental rate constants with DFT-derived transition states.

- Use Hammett plots to correlate substituent effects (σ values) with reactivity trends in nucleophilic aromatic substitution .

Q. What strategies are employed to analyze structure-activity relationships (SAR) of this compound in drug discovery?

- Functional Group Modification : Introduce substituents (e.g., halogens, methoxy) at C4/C5 to assess bioactivity changes.

- Bioassays : Test derivatives against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using IC₅₀ measurements.

- Molecular Docking : Simulate binding affinities to receptors (e.g., G-protein-coupled receptors) and correlate with experimental IC₅₀ values .

Q. How to design experiments to investigate substituent effects on the reactivity of this compound in nucleophilic substitution reactions?

- Variable Substituents : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at C4/C5.

- Kinetic Analysis : Measure reaction rates (e.g., with NaSPh in DMF) via UV-Vis or GC-MS.

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N in amino groups) to track intermediate formation via ¹H-¹⁵N HMBC NMR .

Q. What methodologies are used to assess the compound’s interactions with biological targets, such as enzymes or receptors?

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k_d) between the compound and immobilized protein targets.

- Fluorescence Quenching : Monitor changes in tryptophan fluorescence upon ligand binding to estimate binding constants.

- In Silico Screening : Combine molecular dynamics (MD) simulations with free-energy perturbation (FEP) to predict binding modes .

Q. How to address discrepancies between theoretical predictions and experimental outcomes in crystal structure analysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。